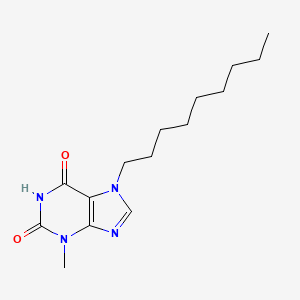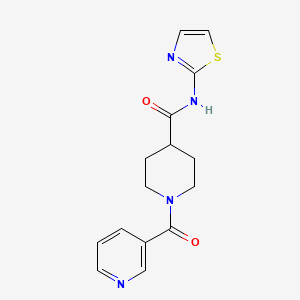
8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its various applications in scientific research. It has been found to be a useful tool for studying the structure and function of various proteins, such as enzymes and receptors. This compound has also been used to study the structure of DNA and RNA molecules, as well as the interactions between them. Additionally, this compound has been used in the study of the structure and function of cell membranes.
Mécanisme D'action
The mechanism of action of 8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not yet fully understood. However, it is believed that the compound interacts with certain proteins and enzymes, resulting in changes in their structure and function. It is also believed that this compound may interact with DNA and RNA molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have an effect on the expression of certain genes, as well as on the activity of certain enzymes and proteins. Additionally, this compound has been found to have an effect on the structure and function of cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it is relatively non-toxic and does not have any known adverse effects. However, this compound is not suitable for use in experiments involving human subjects, as its effects on humans are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on 8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. One potential area of research is the study of its effects on gene expression and the activity of enzymes and proteins. Additionally, further research could be conducted on its effects on cell membranes and its potential use in drug development. Additionally, further research could be conducted on its potential use in the treatment of various diseases and conditions. Finally, research could be conducted on the potential use of this compound in the development of new materials and technologies.
Méthodes De Synthèse
8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (MNTD) with dimethylamine. In this reaction, MNTD is reacted with dimethylamine in aqueous solution in the presence of a base, such as sodium hydroxide. The reaction results in the formation of this compound and the by-product dimethylamine hydrochloride.
Propriétés
IUPAC Name |
3-methyl-7-nonylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-5-6-7-8-9-10-19-11-16-13-12(19)14(20)17-15(21)18(13)2/h11H,3-10H2,1-2H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCYRUXIIFRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=NC2=C1C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6577270.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)
![4H,5H,6H,7H,8H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B6577283.png)

![{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B6577296.png)
![4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B6577301.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577302.png)
![4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6577312.png)
![2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B6577320.png)
![3-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577322.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6577329.png)
![4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B6577338.png)
![4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B6577344.png)
![4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6577352.png)